1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide
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Overview
Description
1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic or basic catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-trimethyl-1H-indole-5-carboxamide: Lacks the N-propyl group, resulting in different biological activities.
1,2,3-trimethyl-N-methyl-1H-indole-5-carboxamide: Contains a methyl group instead of a propyl group, leading to variations in its chemical properties and applications.
Uniqueness
1,2,3-trimethyl-N-propyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-propyl group and carboxamide functionality contribute to its ability to interact with various biological targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1,2,3-trimethyl-N-propylindole-5-carboxamide |
InChI |
InChI=1S/C15H20N2O/c1-5-8-16-15(18)12-6-7-14-13(9-12)10(2)11(3)17(14)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) |
InChI Key |
LVCSIMPSMOMEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)C |
Origin of Product |
United States |
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